Cas no 4344-74-5 (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol)

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol is a heterocyclic compound featuring a fused cyclopentane-pyrazole structure with a hydroxyl substituent at the 3-position. This scaffold is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The presence of both pyrazole and hydroxyl functionalities enhances its reactivity, enabling selective modifications for applications in drug discovery and material science. Its rigid bicyclic framework contributes to structural stability, while the polar hydroxyl group improves solubility, facilitating further derivatization. The compound’s synthetic utility and structural features make it valuable for research in heterocyclic chemistry and bioactive compound design.
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol structure
4344-74-5 structure
Product name:2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
CAS No:4344-74-5
MF:C6H8N2O
Molecular Weight:124.1405210495
CID:4826420
PubChem ID:778682

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol 化学的及び物理的性質

名前と識別子

    • 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol
    • 2,4,5,6-Tetrahydro-cyclopentapyrazol-3-ol
    • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
    • 2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazol-3-one
    • 1,2,5,6-Tetrahydrocyclopenta[c]pyrazol-3(4H)-one
    • 3-Cyclopentapyrazolol,2,4,5,6-tetrahydro-
    • 3(2H)-Cyclopentapyrazolone, 1,4,5,6-tetrahydro-
    • BBL028645
    • STK018229
    • 2H,4H,5H,6H-cyclopenta[c]pyra
    • 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
    • インチ: 1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9)
    • InChIKey: SACPALZHGDYLNH-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(CCC2)NN1

計算された属性

  • 精确分子量: 124.063662883g/mol
  • 同位素质量: 124.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1
  • XLogP3: 0.4

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A049005297-5g
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
4344-74-5 97%
5g
$1407.00 2023-09-01
Alichem
A049005297-25g
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
4344-74-5 97%
25g
$3517.50 2023-09-01
Alichem
A049005297-10g
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
4344-74-5 97%
10g
$2130.60 2023-09-01

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol 関連文献

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-olに関する追加情報

Recent Advances in the Study of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (CAS: 4344-74-5): A Comprehensive Research Brief

The compound 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (CAS: 4344-74-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the versatility of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol as a scaffold for designing novel bioactive molecules. Its fused cyclopenta-pyrazole structure offers a rigid framework that can be functionalized to target specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study utilized a combination of molecular docking and in vitro assays to validate the compound's binding affinity and selectivity.

In addition to its anticancer potential, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol has shown promise in the treatment of neurological disorders. A recent preprint on bioRxiv reported that certain analogs of this compound act as allosteric modulators of GABAA receptors, suggesting potential applications in anxiety and epilepsy treatment. The researchers employed electrophysiological techniques and behavioral assays in rodent models to corroborate their findings. These results underscore the compound's broad pharmacological relevance.

The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol and its derivatives has also seen advancements. A 2022 paper in Organic Letters described a novel one-pot synthesis method that improves yield and reduces byproduct formation. This method leverages a cascade cyclization strategy, which is both cost-effective and environmentally friendly. Such synthetic innovations are crucial for scaling up production and facilitating further preclinical studies.

Despite these promising developments, challenges remain. For example, the pharmacokinetic properties of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol derivatives, such as bioavailability and metabolic stability, require further optimization. A 2023 review in Drug Discovery Today emphasized the need for structure-activity relationship (SAR) studies to identify the most pharmacologically viable analogs. Additionally, toxicological assessments are necessary to ensure safety profiles suitable for clinical translation.

In conclusion, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (CAS: 4344-74-5) represents a compelling candidate for further investigation in drug discovery. Its multifaceted biological activities and synthetic adaptability position it as a valuable scaffold for developing therapeutics across multiple disease areas. Future research should focus on optimizing its pharmacokinetic and toxicological properties to advance it toward clinical trials. This brief underscores the importance of continued investment in the study of this compound and its derivatives.

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